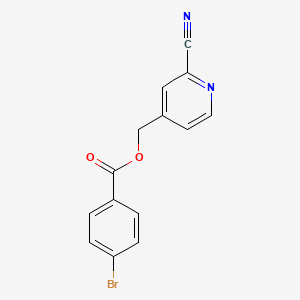

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate

Description

BenchChem offers high-quality (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H9BrN2O2 |

|---|---|

Molecular Weight |

317.14 g/mol |

IUPAC Name |

(2-cyanopyridin-4-yl)methyl 4-bromobenzoate |

InChI |

InChI=1S/C14H9BrN2O2/c15-12-3-1-11(2-4-12)14(18)19-9-10-5-6-17-13(7-10)8-16/h1-7H,9H2 |

InChI Key |

GMOOOMMKAXAULW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2=CC(=NC=C2)C#N)Br |

Origin of Product |

United States |

An In-depth Technical Guide to (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is a novel chemical entity that, while not extensively described in current literature, holds significant potential for applications in medicinal chemistry and materials science. Its structure combines the pharmacologically relevant cyanopyridine moiety with a brominated aromatic ring, a common feature in compounds with diverse biological activities. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway, predicted physicochemical and spectral properties, and a discussion of its potential applications based on the known characteristics of its constituent functional groups.

The cyanopyridine scaffold is a key component in a variety of bioactive molecules, exhibiting a wide range of pharmacological effects, including antiviral, antibacterial, and kinase inhibitory activities. The introduction of a 4-bromobenzoate group can further modulate the biological profile of the molecule, potentially enhancing its efficacy or introducing new therapeutic properties. This document serves as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds.

Chemical Structure and Properties

The chemical structure of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate consists of a 4-(hydroxymethyl)pyridine core, where the nitrogen is at position 1 and a cyano group is at position 2. The hydroxyl group of the methyl substituent is esterified with 4-bromobenzoic acid.

Molecular Formula: C₁₄H₉BrN₂O₂

Molecular Weight: 317.14 g/mol

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Melting Point | Estimated to be a solid with a melting point in the range of 150-200 °C |

| Boiling Point | > 400 °C (decomposes) |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane. Poorly soluble in water. |

| LogP | ~3.5 (estimated) |

Proposed Synthesis

The synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate can be achieved through a two-step process, starting from commercially available 2-cyano-4-methylpyridine. The first step involves the selective oxidation of the methyl group to a hydroxymethyl group, followed by esterification with 4-bromobenzoyl chloride.

Step 1: Synthesis of (2-Cyanopyridin-4-yl)methanol

A plausible route to (2-Cyanopyridin-4-yl)methanol is via the catalytic hydrogenation of 2-cyanopyridine-4-carbaldehyde, which can be synthesized from 2-cyano-4-methylpyridine through oxidation. A more direct, albeit potentially lower-yielding, method involves the radical bromination of 2-cyano-4-methylpyridine followed by hydrolysis. A patented method describes the catalytic hydrogen reduction of 2- or 4-cyanopyridine in an acidic aqueous solution to yield the corresponding pyridinemethanol[1].

Experimental Protocol (Adapted from a general procedure for pyridinemethanol synthesis):

-

To a solution of 2-cyano-4-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)-2-cyanopyridine.

-

Hydrolyze the crude product by reacting it with an aqueous base (e.g., sodium carbonate) or by using a milder method such as silver-assisted hydrolysis to obtain (2-Cyanopyridin-4-yl)methanol.

-

Purify the product by column chromatography on silica gel.

Step 2: Esterification to (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate

The final product is synthesized by the esterification of (2-Cyanopyridin-4-yl)methanol with 4-bromobenzoyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

-

Dissolve (2-Cyanopyridin-4-yl)methanol in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromobenzoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.

Caption: Potential application areas for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.

Conclusion

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate represents a promising, yet underexplored, chemical scaffold. This technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on established and reliable chemical transformations, offering a clear path for its preparation in a laboratory setting. The predicted spectral data will be invaluable for the structural confirmation of the synthesized compound. The potential applications in drug discovery and materials science highlight the significance of this molecule and provide a rationale for its further investigation. This guide is intended to serve as a catalyst for future research into this and related novel chemical entities.

References

[2]Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. (n.d.). Retrieved February 25, 2026, from [Link] [1]Preparation of pyridinemethanol. (1985). Google Patents. Retrieved February 25, 2026, from

Sources

A Comprehensive Technical Guide to (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, a molecule of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol, discuss methods for its analytical characterization, and explore its potential applications, particularly within the realm of drug discovery.

Physicochemical Properties: A Calculated Approach

The formation of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate occurs through an esterification reaction, where a molecule of water is eliminated.

Precursor 1: 4-Bromobenzoic Acid

Precursor 2: (4-(hydroxymethyl)pyridin-2-yl)carbonitrile

By combining the molecular formulas of the precursors and subtracting the molecular formula of water (H₂O), we can determine the molecular formula of the final ester. Similarly, the molecular weight can be calculated by summing the molecular weights of the precursors and subtracting the molecular weight of water.

| Property | Value |

| Molecular Formula | C₁₄H₉BrN₂O₂ |

| Molecular Weight | 317.14 g/mol |

| IUPAC Name | (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate |

Synthesis Protocol: An Esterification Pathway

The synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is achieved through the esterification of 4-bromobenzoic acid with (4-(hydroxymethyl)pyridin-2-yl)carbonitrile. A common and effective method for this type of reaction on a laboratory scale is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzoic acid (1 equivalent) and (4-(hydroxymethyl)pyridin-2-yl)carbonitrile (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst Addition: To this solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, approximately 0.1 equivalents).

-

Coupling Agent Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in the same anhydrous solvent.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will have formed. Filter the reaction mixture to remove the DCU.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted DMAP, followed by a saturated sodium bicarbonate solution to remove any unreacted 4-bromobenzoic acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.

Structural Elucidation and Analytical Characterization

To confirm the identity and purity of the synthesized (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and bromobenzene rings, as well as a characteristic singlet for the methylene (-CH₂-) protons connecting the ester oxygen to the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the nitrile carbon, and the various aromatic and methylene carbons within the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the key functional groups. A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. Another key absorption would be the nitrile (C≡N) stretch, typically appearing in the range of 2220-2260 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 317.14 g/mol . The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will result in a characteristic M and M+2 pattern for the molecular ion peak.

Potential Applications in Drug Discovery and Materials Science

While specific applications for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate are not extensively documented, its chemical structure suggests significant potential in several research areas.

Medicinal Chemistry and Drug Development

The cyanopyridine moiety is a well-established pharmacophore found in a variety of biologically active compounds.[7][8] Cyanopyridine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[8][9][10]

The presence of the 4-bromobenzoate group provides a handle for further chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce additional molecular complexity and build larger, more elaborate structures. This makes (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate a valuable intermediate for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Materials Science

The rigid aromatic and polar nitrile groups within the molecule suggest potential applications in materials science. These features could be exploited in the design of novel liquid crystals or organic semiconductors. The ability to undergo further functionalization via the bromo group also opens up possibilities for creating new polymers with tailored electronic or optical properties.

Visualizing the Core Concepts

Chemical Structure of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate

Caption: Chemical structure of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.

Synthesis Workflow

Caption: Workflow for the synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.

References

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

-

Alzchem Group. (n.d.). 4-Bromobenzoic acid. Retrieved February 25, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 4-Bromobenzoic Acid. The Merck Index Online. Retrieved February 25, 2026, from [Link]

-

BuyersGuideChem. (n.d.). 4-(Hydroxymethyl)pyridine-2-carbonitrile. Retrieved February 25, 2026, from [Link]

- Singh, S., & Kaur, A. (2023). Synthesis and Pharmacological Applications of Cyanopyridine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 14(8), 3765-3774.

- Li, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(7), e2300067.

- El-Gamal, M. I., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4846.

-

Al-Suwaidan, I. A., et al. (2023). Synthesis of Novel Cyanopyridine Compounds as Potential EGFR Inhibitors Targeting A549 and PC3 cancer cell lines: and ADME pharmacokinetics studies. ResearchGate. [Link]

Sources

- 1. Benzoic acid, 4-bromo- [webbook.nist.gov]

- 2. labproinc.com [labproinc.com]

- 3. 4-Bromobenzoic acid | Alzchem Group [alzchem.com]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. 4-(Hydroxymethyl)picolinonitrile | 71935-32-5 [sigmaaldrich.com]

- 7. storage.googleapis.com [storage.googleapis.com]

- 8. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2-cyanopyridine derivatives in medicinal chemistry research

An In-depth Technical Guide to 2-Cyanopyridine Derivatives in Medicinal Chemistry Research

Abstract

The 2-cyanopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile chemical reactivity and its presence in a multitude of biologically active compounds. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and therapeutic applications of 2-cyanopyridine derivatives. We will delve into the causality behind synthetic choices, detail self-validating experimental protocols, and present a comprehensive overview of the structure-activity relationships that govern the efficacy of these compounds, with a primary focus on their anticancer applications and a concise look at their antiviral and anti-inflammatory potential.

The 2-Cyanopyridine Core: A Privileged Scaffold in Drug Discovery

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals on the market, and among them, the pyridine ring is of paramount importance.[1][2] The introduction of a cyano (–C≡N) group at the 2-position of the pyridine ring creates a unique electronic and structural motif. The strong electron-withdrawing nature of the nitrile group and its linear geometry profoundly influence the molecule's reactivity, binding capabilities, and metabolic stability. This scaffold serves as a versatile building block, enabling diverse chemical modifications that have led to the development of compounds targeting a wide spectrum of diseases.[3] Its derivatives have shown remarkable efficacy as kinase inhibitors, antiviral agents, and anti-inflammatory molecules, making 2-cyanopyridine an invaluable starting point for novel therapeutic development.[1][4]

Synthetic Strategies for 2-Cyanopyridine Derivatives

The synthesis of the 2-cyanopyridine core and its derivatives can be approached through several efficient methods. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Reissert-Henze Reaction: Cyanation of Pyridine N-Oxides

One of the most prevalent and reliable methods for introducing a cyano group at the C2 position of a pyridine ring is the Reissert-Henze reaction. This reaction involves the activation of a pyridine N-oxide with an acylating agent, followed by nucleophilic attack by a cyanide source.[5]

Causality of Experimental Choices:

-

Pyridine N-oxide: The N-oxide functionality activates the pyridine ring, making the C2 and C4 positions susceptible to nucleophilic attack.

-

Acylating Agent: Agents like dimethylcarbamoyl chloride or benzoyl chloride form a reactive N-acyloxypyridinium intermediate, which is a much better leaving group than the N-oxide itself.

-

Cyanide Source: Potassium cyanide (KCN) is a cost-effective and common source, while trimethylsilyl cyanide (TMSCN) can be used under milder, non-aqueous conditions.

Caption: A generalized workflow for the Reissert-Henze synthesis.

Experimental Protocol: Synthesis of 2-Cyano-4-amidopyridine from 4-Amidopyridine N-Oxide [5]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-amidopyridine N-oxide (1.0 mmol) and anhydrous acetonitrile (10 mL). Stir to create a suspension.

-

Addition of Reagents: Carefully add potassium cyanide (3.0 mmol) to the suspension, followed by the dropwise addition of dimethylcarbamoyl chloride (3.0 mmol).

-

Reaction Conditions: Heat the mixture to 120 °C and maintain this temperature with vigorous stirring for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final product.

Multicomponent Reactions for 2-Amino-3-cyanopyridines

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. The synthesis of the medicinally important 2-amino-3-cyanopyridine scaffold is often achieved via a one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[6]

Causality of Experimental Choices:

-

Ammonium Acetate: Serves as both the ammonia source for the amino group at C2 and a mild catalyst.

-

Catalyst: While the reaction can proceed with heat alone, catalysts like copper nanoparticles on charcoal (Cu/C) can improve yields and reaction times, offering a heterogeneous and recyclable system.[7]

-

Solvent-Free/Microwave Conditions: These conditions can accelerate the reaction, often leading to higher yields and a more environmentally friendly process.[6]

Experimental Protocol: Cu/C-Catalyzed Four-Component Synthesis [7]

-

Reaction Setup: In a 25 mL flask, combine the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and Cu/C nanocatalyst (2.0 mol%).

-

Reaction Conditions: Add acetonitrile (2.0 mL) and stir the mixture at 80 °C. Monitor the reaction's progress with TLC.

-

Work-up: After completion, filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol (3 x 10 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.

| Synthesis Method | Key Reagents | Typical Conditions | Yield (%) | Reference |

| Reissert-Henze | Pyridine N-oxide, Acylating Agent, KCN | Acetonitrile, 120°C, 4h | ~60-80% | [5] |

| Multicomponent | Aldehyde, Ketone, Malononitrile, NH₄OAc | Acetonitrile, 80°C, with Cu/C catalyst | ~85-95% | [7] |

| Direct Cyanation | Pyridine, HNO₃, TFAA, KCN | TFAA solvent, then aqueous KCN | ~40-60% | [2] |

Table 1: Comparison of common synthetic routes to 2-cyanopyridine derivatives.

Anticancer Applications: Targeting Key Oncogenic Pathways

The 2-cyanopyridine scaffold is a prominent feature in many potent anticancer agents, primarily due to its ability to serve as an effective pharmacophore for inhibiting protein kinases involved in tumor growth and angiogenesis.[4][8]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the dysregulation of protein kinases, which control cellular signaling pathways related to growth, proliferation, and survival. 2-Cyanopyridine derivatives have been successfully designed as inhibitors of several key oncogenic kinases, including VEGFR-2, HER-2, and Pim-1.[8][9] These inhibitors typically function as ATP-competitive ligands, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.

Caption: Inhibition of receptor tyrosine kinase signaling by a 2-cyanopyridine derivative.

Molecular Docking Insights: Molecular docking studies reveal that 2-cyanopyridine derivatives effectively occupy the ATP-binding cleft of kinases. For instance, potent dual VEGFR-2/HER-2 inhibitors have shown key interactions:

-

VEGFR-2: The amino group of a 2-amino-3-cyanopyridine derivative can form a crucial hydrogen bond with the backbone carbonyl of Cys919 in the hinge region, while other parts of the molecule form hydrophobic interactions in the pocket.[8]

-

HER-2: Similarly, hydrogen bonds can be formed with key residues like Met801 in the hinge region. The cyano group can also participate in interactions, and substituted phenyl rings can occupy hydrophobic pockets, enhancing binding affinity.[8] The superior activity of derivatives with dichloro substitutions, for example, can be attributed to additional favorable interactions within the binding site.[8]

Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic modification of the 2-cyanopyridine scaffold has yielded critical insights into the structural requirements for potent anticancer activity.

-

Substitution on the Pyridine Ring: For 2-amino-3-cyanopyridines, aromatization of an adjacent pyridone ring to a 2-chloropyridine often increases cytotoxic activity and Pim-1 kinase inhibition.[9]

-

Aryl Substituents: The nature and position of substituents on aryl rings attached to the core are critical.

-

For VEGFR-2/HER-2 inhibitors, 2,4-dichloro substitution on a phenyl ring at the 4-position of a cyanopyridone core (compound 5e in a study) resulted in more potent activity than an unsubstituted phenyl ring (compound 5a ).[8]

-

For general cytotoxicity, halogen substitutions (Br or Cl) on the benzene ring have been shown to significantly contribute to anticancer activity against A549, MKN45, and MCF7 cell lines.[10]

-

-

The Cyano Group: In some scaffolds, replacing a -COOEt group with a -CN group can lead to a significant change in activity, which may be due to altered electronic properties and binding interactions.[11]

| Compound ID (from source) | Core Structure | Key Substituents | Target(s) | IC₅₀ (µM) | Reference |

| 5a | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile | Phenyl | VEGFR-2 | 0.217 | [8] |

| HER-2 | 0.168 | [8] | |||

| MCF-7 (Cytotoxicity) | 1.77 | [8] | |||

| 5e | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile | 2,4-Dichlorophenyl | VEGFR-2 | 0.124 | [8] |

| HER-2 | 0.077 | [8] | |||

| MCF-7 (Cytotoxicity) | 1.39 | [8] | |||

| 4d | 2-Chloro-3-cyanopyridine derivative | 4-Methoxyphenyl | HepG-2 (Cytotoxicity) | 6.95 | [9] |

| Pim-1 Kinase | 0.46 | [9] | |||

| 4f | (+)-Nopinone-based 2-amino-3-cyanopyridine | 4-Bromophenyl | A549 (Cytotoxicity) | 23.78 | [10] |

Table 2: Quantitative data for selected 2-cyanopyridine derivatives, demonstrating structure-activity relationships.

Experimental Protocols for Biological Evaluation

Protocol: MTT Assay for In Vitro Cytotoxicity [8][12] This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 2-cyanopyridine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based) [10][13] This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.

-

Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable poly (Glu, Tyr) substrate.

-

Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.

-

Inhibitor Addition: Add 5 µL of the serially diluted 2-cyanopyridine derivatives to the test wells. Add vehicle buffer to the positive control (no inhibitor) wells.

-

Enzyme Addition: Initiate the reaction by adding 20 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL) to all wells except the "blank" controls (add buffer to blanks).

-

Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.

-

Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent terminates the kinase reaction and generates a luminescent signal from the remaining ATP. Incubate at room temperature for 10-30 minutes.

-

Data Acquisition: Measure luminescence using a microplate reader. The inhibitory activity is calculated based on the reduction in ATP consumption (increase in luminescence) compared to the positive control. The IC₅₀ is determined from the dose-response curve.

Antiviral and Anti-inflammatory Potential

While extensively studied in oncology, the 2-cyanopyridine scaffold also shows significant promise in virology and immunology.

Antiviral Mechanisms

Pyridine-containing heterocycles are known to exhibit broad-spectrum antiviral activity against viruses like HIV, HCV, and HBV.[2] The mechanisms are diverse and can involve the inhibition of key viral enzymes essential for replication.[14]

-

Enzyme Inhibition: Derivatives can inhibit viral reverse transcriptase (RT), polymerases, and other enzymes crucial to the viral life cycle.[2][15]

-

Entry Inhibition: Some compounds can block the interaction between viral glycoproteins and host cell receptors (e.g., gp120 and CD4 in HIV), preventing the virus from entering the cell.[16]

Anti-inflammatory Mechanisms: NF-κB Pathway Modulation

Chronic inflammation is linked to numerous diseases, and the transcription factor Nuclear Factor-κB (NF-κB) is a central mediator of the inflammatory response.[1] Inactive NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).[17] Certain 2-cyanopyridine derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway, suppressing the phosphorylation of key signaling proteins like p65 and IκBα.[1]

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Perspectives

The 2-cyanopyridine scaffold has unequivocally established its role as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its capacity for precise molecular interactions with a range of biological targets, ensures its continued relevance in drug discovery. The wealth of data on its utility in developing kinase inhibitors highlights a clear path for the rational design of next-generation anticancer agents with improved potency and selectivity. Future research should focus on exploring novel substitutions to overcome drug resistance, developing multi-target agents that can address the complexity of diseases like cancer, and further investigating the promising antiviral and anti-inflammatory properties of this versatile chemical entity. The systematic application of the synthetic and biological protocols outlined in this guide will empower researchers to unlock the full therapeutic potential of 2-cyanopyridine derivatives.

References

- BenchChem. (2025).

-

Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6773. [Link]

-

Zhang, Y., et al. (2021). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Journal of the Serbian Chemical Society, 86(1), 27-36. [Link]

-

Farrag, A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19777–19794. [Link]

-

Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 48(3), 616-631. [Link]

-

Li, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(7), e2300067. [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). Farmacia. [Link]

-

Lin, C., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 15(9), 16069–16088. [Link]

-

Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

-

Khalifeh, R., & Ghamari, M. (2016). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 27(9), 1639-1646. [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

-

Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]

-

IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (n.d.). Wiley Online Library. [Link]

-

El-Sayed, N. N. E., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(11), 3169. [Link]

-

El-Damasy, A. K., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

-

Binding site analysis of type II VEGFR-2 inhibitors. (n.d.). ResearchGate. [Link]

-

Karimi-Nami, R., et al. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

-

Table S3. IC50 values of different types of drug. (n.d.). Springer. [Link]

- Process for the preparation of 2-cyanopyridine derivatives. (n.d.).

-

Kumar, A., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-423. [Link]

-

Cuadrado, I., et al. (2020). Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds. Frontiers in Immunology, 11, 1833. [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Jaskulska, E., et al. (2021). Antiviral Cyanometabolites—A Review. Marine Drugs, 19(4), 183. [Link]

-

Li, Y., et al. (2024). Nrf‐2/ROS/NF‐κB pathway is modulated by cynarin in human mesenchymal stem cells in vitro from ankylosing spondylitis. Journal of Orthopaedic Translation, 47, 100-111. [Link]

-

Al-Otaibi, F. M., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Molecules, 29(12), 2915. [Link]

-

Gholami, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Medicinal Chemistry, 28(20), 3934-3968. [Link]

-

Gholami, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers. [Link]

-

Liu, T., et al. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. Biomedicines, 10(6), 1243. [Link]

-

Carlsen, H., et al. (2018). NF-kappaB: Two Sides of the Same Coin. International Journal of Molecular Sciences, 19(1), 234. [Link]

-

Aiswarya, R., & Jeyaprakash, R. S. (2023). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 13(1), 35-51. [Link]

-

Khan, M. T. H., et al. (2019). The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases. Frontiers in Pharmacology, 10, 1207. [Link]

Sources

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-cyanopyridine|High-Purity Research Chemical [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Antiviral Cyanometabolites—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds [frontiersin.org]

- 17. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Applications of 4-Bromobenzoate Esters in Organic Synthesis

[1]

Executive Summary

The 4-bromobenzoate ester is a dual-purpose functional motif in organic synthesis, serving simultaneously as a robust hydroxyl protecting group and a crystallographic anchor . Unlike standard benzoate esters, the inclusion of the heavy bromine atom at the para-position introduces anomalous scattering properties essential for X-ray diffraction analysis while providing a reactive handle for palladium-catalyzed cross-coupling reactions.

This guide details the strategic deployment of 4-bromobenzoates, moving beyond basic protection to advanced applications in absolute configuration determination and divergent library synthesis.

Part 1: The Crystallographic Anchor (Absolute Configuration)

The primary historical and high-value application of 4-bromobenzoate esters is in the determination of the absolute stereochemistry of chiral secondary alcohols.

The Heavy Atom Effect

In X-ray crystallography, light atoms (C, H, N, O) scatter X-rays with a phase shift that makes it difficult to distinguish between enantiomers (Friedel pairs appear identical). The introduction of a "heavy atom" like bromine (

-

Mechanism: The bromine atom absorbs X-rays at specific wavelengths, altering the intensity differences between Friedel pairs (

). -

Result: This allows for the unambiguous assignment of absolute configuration (R vs. S) without requiring a known chiral reference standard.

Workflow: From Oil to Crystal

The following diagram illustrates the critical pathway for using 4-bromobenzoate to solve stereochemical ambiguity in natural product synthesis.

Figure 1: Workflow for determining absolute configuration using the heavy-atom method.

Part 2: The Reactive Shield (Synthetic Utility)

While often viewed solely as a derivative for analysis, the 4-bromobenzoate is a "living" protecting group. The aryl bromide moiety remains chemically active toward transition metals, allowing for late-stage diversification.

Orthogonal Reactivity

The ester linkage is stable to acidic conditions and mild oxidizers, but the aryl bromide is susceptible to oxidative addition by Pd(0). This allows the chemist to use the protecting group as a scaffold for increasing molecular complexity.

Table 1: Comparative Utility of Benzoate Derivatives

| Feature | Unsubstituted Benzoate | 4-Bromobenzoate | 4-Nitrobenzoate |

| Electronic Nature | Neutral | Electron Withdrawing ( | Strongly Electron Withdrawing |

| Hydrolysis Rate | Standard (1.0x) | Accelerated (~2-3x faster) | Very Fast |

| X-Ray Utility | Low (Light atoms only) | High (Anomalous dispersion) | Medium (Good crystallinity) |

| Pd-Coupling | Inert | Active (Suzuki, Heck, Buchwald) | Inert (poisonous to catalyst) |

Divergent Synthesis Pathway

The diagram below demonstrates how a single intermediate can serve two distinct synthetic pathways.

Figure 2: Divergent synthesis showing the 4-bromobenzoate as both a protecting group and a reactive handle.

Part 3: Experimental Protocols

Protocol A: Steglich Esterification (Installation)

Best for: Sterically hindered secondary alcohols or acid-sensitive substrates.

Reagents:

-

Substrate: Secondary Alcohol (1.0 equiv)

-

Reagent: 4-Bromobenzoic acid (1.2 equiv)

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Procedure:

-

Setup: In a flame-dried round-bottom flask under

atmosphere, dissolve the alcohol and 4-bromobenzoic acid in anhydrous DCM (0.1 M concentration). -

Activation: Add DMAP in one portion.

-

Initiation: Cool the solution to 0°C. Add DCC dropwise (dissolved in minimal DCM) to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (formation of dicyclohexylurea precipitate indicates progress).

-

Workup: Filter off the urea precipitate through a celite pad. Wash the filtrate with 1N HCl (to remove DMAP), saturated

, and brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography.

Protocol B: Suzuki-Miyaura Coupling on the Ester

Best for: Late-stage functionalization of the protecting group.

Reagents:

-

Substrate: 4-Bromobenzoate ester (1.0 equiv)[2]

-

Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) -

Solvent: Toluene/Ethanol/Water (4:1:1 ratio)

Procedure:

-

Degassing: Sparge the solvent mixture with argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) longevity).

-

Assembly: Add the ester, boronic acid, base, and catalyst to a reaction vial.

-

Reaction: Heat to 80°C–90°C for 4–6 hours. The electron-withdrawing nature of the ester facilitates the oxidative addition of Pd into the C-Br bond.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water.

-

Note: The ester linkage remains intact under these basic conditions provided the temperature is not excessive and the reaction time is controlled.

Part 4: Stability & Deprotection

Stability Profile

-

Acids: Stable to TFA, HCl (non-aqueous), and Lewis acids.

-

Bases: Labile to strong hydroxide bases (NaOH, LiOH). Stable to weak bases (pyridine, triethylamine) used in subsequent steps.

-

Reductants: Stable to

(at low temp). Labile to -

Oxidants: Generally stable, though strong oxidants may affect the aromatic ring.

Deprotection (Hydrolysis)

Due to the electron-withdrawing effect of the bromine atom at the para position, 4-bromobenzoates hydrolyze faster than unsubstituted benzoates.

-

Standard Conditions:

(2.0 equiv) in -

Selectivity: Can often be selectively cleaved in the presence of aliphatic esters (acetates) due to the electronic activation of the benzoate ring.

References

-

Gilardi, R. D. (1970).[3] The absolute configuration of a steroidal substance, the O-p-bromobenzoate derivative of batrachotoxinin A. Acta Crystallographica Section B, 26(4), 440-441.[3] Link

-

BenchChem. (2025).[2] A Comparative Analysis of the Reactivity of Hexyl 4-bromobenzoate and Hexyl 4-chlorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Guides. Link

-

Steglich, W., & Neises, B. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational protocol for esterification).

-

Organic Chemistry Portal. (2025). Protective Groups: Esters. Organic Chemistry Portal. Link

-

Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Bromobenzoic acid.[4][5][6][7] Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

Solubility profile of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, a novel heterocyclic compound with potential applications in medicinal chemistry. Recognizing the absence of extensive public data on this specific molecule, this document emphasizes the foundational principles of solubility, presents a robust, step-by-step experimental protocol for its quantitative determination using the gold-standard shake-flask method coupled with HPLC-UV analysis, and offers a template for the systematic presentation and interpretation of solubility data. This guide is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of new chemical entities.

Introduction: The Critical Role of Solubility

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is a complex organic molecule incorporating a cyanopyridine moiety and a brominated aromatic ester. This unique combination of functional groups suggests a nuanced solubility behavior that is critical to understand for its practical application. The process of drug discovery and development is critically dependent on accurately characterizing the solubility of a target compound.[2][3] Key processes influenced by solubility include:

-

Chemical Synthesis and Purification: Selecting appropriate solvents is essential for controlling reaction kinetics, facilitating product isolation, and achieving high purity through crystallization.[2]

-

Formulation Development: The ability to dissolve the compound in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, injectable, or topical administration.[3]

-

Pharmacokinetics and Bioavailability: Poor solubility can be a major impediment to a drug's absorption and, consequently, its therapeutic efficacy.[1]

This guide provides the theoretical and practical framework necessary to systematically evaluate the solubility of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate across a strategically selected panel of organic solvents.

Foundational Principles of Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the interplay of intermolecular forces. The overarching principle is that "like dissolves like," meaning solutes tend to dissolve in solvents with similar polarity.[4][5] This can be broken down into three key interactions:

-

Solute-Solute Interactions: Energy is required to overcome the lattice energy holding the crystalline solid together.

-

Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) with the solvent molecules.

A compound dissolves readily when the energy released from solute-solvent interactions is sufficient to overcome the solute-solute and solvent-solvent interaction energies. The molecular structure of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate features both polar (cyano group, ester carbonyl) and non-polar (aromatic rings) regions, predicting a complex solubility profile that will vary significantly with the nature of the solvent.

Figure 1: Intermolecular forces governing the dissolution process.

Strategic Selection of Organic Solvents

To build a comprehensive solubility profile, it is essential to test the compound in a range of solvents that span the polarity spectrum. This allows for a thorough characterization of its behavior and provides valuable data for various applications. The following table outlines a recommended solvent panel.

| Solvent Class | Solvent | Rationale |

| Polar Protic | Methanol | Capable of hydrogen bonding; often used in synthesis and purification.[5] |

| Ethanol | Similar to methanol but slightly less polar; common in pharmaceutical formulations.[6] | |

| Polar Aprotic | Acetone | Possesses a strong dipole moment but lacks hydrogen bond-donating capability.[5] |

| Acetonitrile | A common solvent for HPLC and chemical reactions. | |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds.[7] | |

| Non-Polar | Toluene | An aromatic hydrocarbon, representative of non-polar environments. |

| Hexane | An aliphatic hydrocarbon, representing highly non-polar conditions. |

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is the most reliable technique for determining thermodynamic equilibrium solubility.[8][9] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured in the supernatant.

Principle

An excess of the solid solute is suspended in a known volume of the solvent. The mixture is agitated at a constant temperature until the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated, and the concentration of the dissolved solute represents the equilibrium solubility.[9]

Materials and Equipment

-

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate (solid, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Autosampler vials

Detailed Experimental Workflow

The following protocol is designed to be a self-validating system, incorporating necessary controls to ensure data integrity and adherence to Good Laboratory Practices (GLP).[10][11]

Figure 2: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure:

-

Preparation of Solutions:

-

Accurately weigh approximately 10-20 mg of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate into a glass vial. The key is to ensure an excess of solid will remain undissolved.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Prepare each solvent in triplicate to assess reproducibility.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 200 rpm).

-

Agitate the samples for a predetermined period. A 24 to 72-hour window is typical, but the time required to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) and ensuring the measured concentration does not change significantly.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter directly into a clean, labeled autosampler vial. This step is crucial to remove all undissolved particulates.[12]

-

Accurately dilute a known volume of the filtrate with the same solvent to ensure the final concentration falls within the linear range of the analytical method's calibration curve.

-

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise and widely used method for quantifying the concentration of dissolved compounds.[1][13]

-

Method Development: A suitable reverse-phase HPLC method must be developed and validated. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength (determined by scanning the UV spectrum of the compound to find its absorbance maximum, λmax).

-

Preparation of Standards: Prepare a series of standard solutions of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate in each test solvent at known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at each concentration. Plot the peak area versus concentration to generate a calibration curve. The curve should exhibit excellent linearity (R² > 0.999).

-

Sample Analysis: Inject the prepared (filtered and diluted) sample solutions into the HPLC system.

-

Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.

Presentation and Interpretation of Solubility Data

All quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.

Illustrative Solubility Profile

The following table presents a hypothetical solubility profile for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. These values are for illustrative purposes to demonstrate how experimentally determined data should be presented.

| Solvent | Solvent Class | Polarity Index | Illustrative Solubility @ 25°C (mg/mL) |

| Hexane | Non-Polar | 0.1 | < 0.1 |

| Toluene | Non-Polar | 2.4 | 5.2 |

| Acetone | Polar Aprotic | 5.1 | 45.8 |

| Acetonitrile | Polar Aprotic | 5.8 | 30.5 |

| Ethanol | Polar Protic | 4.3 | 15.3 |

| Methanol | Polar Protic | 5.1 | 22.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 |

Interpretation of Results

-

Low Solubility in Non-Polar Solvents: The hypothetical low solubility in hexane is expected, as the polar cyano and ester groups are energetically unfavorable in a non-polar environment.[14] The slightly higher solubility in toluene might be attributed to π-π stacking interactions between the aromatic rings of the solute and the solvent.

-

High Solubility in Polar Aprotic Solvents: The high solubility in DMSO and acetone aligns with the "like dissolves like" principle.[4] These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule without the competing hydrogen bonding networks found in protic solvents.

-

Moderate Solubility in Polar Protic Solvents: The moderate solubility in methanol and ethanol suggests that while these solvents can interact with the polar groups, the energy required to disrupt their own hydrogen bonding networks and solvate the non-polar portions of the molecule results in a lower overall solubility compared to polar aprotic solvents.

Conclusion

This guide has detailed the theoretical and practical considerations for determining the solubility profile of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. By employing the robust shake-flask methodology combined with precise HPLC-UV quantification, researchers can generate reliable and reproducible data. A comprehensive understanding of how this molecule behaves in a range of organic solvents is not merely an academic exercise; it is a fundamental prerequisite for advancing its development, enabling rational decisions in process chemistry, formulation science, and ultimately, its potential therapeutic application. The protocols and principles outlined herein provide a validated pathway to achieving this critical characterization.

References

-

Palmer, A. M. (2020). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. [Link]

-

Shayan, M., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

-

Thakurta, D. G., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. arXiv. [Link]

-

Thakurta, D. G., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Uribe, D., et al. (2020). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate. [Link]

-

Shayan, M., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

-

Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. PubMed. [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. [Link]

-

Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Pan, L., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. [Link]

-

US EPA. (2016). Policy: Good Laboratory Practices Advisories. [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility?. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Unknown. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

-

Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. IJPPR. [Link]

-

UNDP/World Bank/WHO. (1997). Handbook: Good Laboratory Practice (GLP). IRIS. [Link]

-

Adam, F., et al. (2018). Evaluation of solvents' effect on solubility, intermolecular interaction energies and habit of ascorbic acid crystals. ResearchGate. [Link]

-

NICEATM-ECVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Tentamus Group. (n.d.). GLP studies for method development. [Link]

-

Unknown. (n.d.). Solubility and Distribution Phenomena. [Link]

-

Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Policy: Good Laboratory Practices Advisories - Compliance Monitoring | Compliance | US EPA [19january2021snapshot.epa.gov]

- 11. One moment, please... [tentamus.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ijsrtjournal.com [ijsrtjournal.com]

- 14. homework.study.com [homework.study.com]

Safety data sheet (SDS) for cyanopyridine bromobenzoate esters

Technical Guidance: Hazard Profiling & SDS Generation for Cyanopyridine Bromobenzoate Esters

Document Control:

-

Scope: R&D Intermediates / Novel Chemical Entities (NCEs)

Executive Summary: The "SDS Gap" in Early Discovery

In the high-velocity environment of drug discovery, researchers frequently handle novel scaffolds like cyanopyridine bromobenzoate esters before comprehensive toxicological data exists.[1][2] Standard Safety Data Sheets (SDS) for these "grey space" compounds are often generic or missing entirely.[1][2]

This guide provides a rigorous, fragment-based hazard assessment protocol. It synthesizes known data from the parent pharmacophores—cyanopyridines (kinase inhibition motifs) and bromobenzoates (alkylating/arylating agents)—to construct a composite safety profile.[1] This approach shifts safety from a passive compliance task to an active, self-validating experimental discipline.[1][2]

Part 1: Chemical Identity & Structural Alerts

Before handling, we must deconstruct the molecule into its functional toxicophores.[1] This specific ester scaffold presents a "Trojan Horse" risk: the lipophilic ester facilitates cell membrane permeation, where intracellular esterases hydrolyze it into two distinct toxic agents.

Structural Decomposition

-

The Scaffold: A pyridine ring substituted with a nitrile group (-CN) and linked via an ester bond to a brominated benzene ring.[1][2]

-

Fragment A (Cyanopyridine): Potent biological activity; metabolic precursor to potential cyanide release; acute neurotoxin.[1][2]

-

Fragment B (Bromobenzoate): Halogenated aromatic; potential skin sensitizer; heavy atom effect (environmental persistence).[1][2]

-

The Linker (Ester): Susceptible to hydrolysis (chemical and enzymatic).[1]

| Property | Value (Predicted/Analog) | Structural Alert |

| Molecular Weight | ~300–400 g/mol | High bioavailability potential.[1][2] |

| LogP | 2.5 – 3.5 | Lipophilic; likely dermal absorption.[1][2] |

| Reactive Groups | Nitrile, Aryl Bromide, Ester | Cyanide evolution (thermal/metabolic), Alkylation.[1] |

Part 2: Composite Hazard Identification (SAR Analysis)

Expert Insight: Do not rely on "No Data Available."[1][2] Use Structure-Activity Relationship (SAR) to assume the worst-case synergy of the fragments.

GHS Classification Strategy

Since no experimental LD50 exists for the specific ester, we classify based on the most toxic fragment (the Additivity Principle).

-

Specific Target Organ Toxicity (STOT):

-

Target: Central Nervous System (due to nitrile) and Liver (halogenated aromatic metabolism).[1]

-

The Hydrolysis Pathway (Mechanism of Action)

The primary risk is not just the molecule, but its metabolic fate. The ester is cleaved by carboxylesterases, releasing the free acid and alcohol.

Figure 1: Metabolic activation pathway.[1][2] The lipophilic ester enters the cell, where hydrolysis releases two distinct toxicophores. The cyanopyridine fragment carries a theoretical risk of oxidative cyanide release.

Part 3: Handling & Containment Protocols

Trustworthiness: These protocols are self-validating.[1][2] If you detect a "bitter almond" odor, the containment has already failed (cyanide threshold).

Engineering Controls

-

Primary Barrier: All weighing and transfer must occur in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.[1]

-

Static Control: Brominated compounds are often fluffy, static-prone solids.[1][2] Use an ionizing bar during weighing to prevent aerosolization.[1][2]

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Rationale |

| Hand Protection | Double Gloving: Inner: Nitrile (0.11mm)Outer: Laminate film (Silver Shield) | Halogenated aromatics can permeate standard nitrile in <15 mins.[1][2] Laminate provides >4hr breakthrough protection.[1][2] |

| Respiratory | P100/OV Cartridge | Required if handling outside a hood.[1][2] OV (Organic Vapor) protects against the volatile hydrolysis products.[1] |

| Eye/Face | Chemical Goggles + Face Shield | Bromobenzoates are severe eye irritants; safety glasses are insufficient for powders.[1][2] |

Part 4: Emergency Response & Waste Management

Cyanide-Specific First Aid

While the risk of HCN evolution is lower than with simple aliphatic nitriles, it is non-zero.[1][2]

-

Protocol: If victim collapses or shows signs of hypoxia (blue lips, gasping) after exposure:

Oxidative Decontamination (Spill Cleanup)

Do not simply wipe up spills with water (which promotes hydrolysis).[1][2] Use an oxidative destruction method.[1][2]

-

Isolate: Evacuate the immediate area.

-

Quench: Cover the spill with a 10% Sodium Hypochlorite (Bleach) solution.[1][2]

-

Chemistry: The hypochlorite oxidizes the nitrile group to a cyanate (less toxic) and hydrolyzes the ester rapidly under basic conditions.

-

-

Wait: Allow 30 minutes contact time.

-

Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.[1][2]

Part 5: Experimental Validation (The "Self-Validating" System)

As a scientist, you should not blindly trust the SDS.[1] Perform these two micro-assays to validate the safety profile of your specific batch.

Assay A: Thermal Stability (DSC)

Run a Differential Scanning Calorimetry (DSC) scan (5 mg sample, 10°C/min, sealed pan).

-

Risk: Nitrile groups can undergo exothermic polymerization or decomposition.[1][2]

-

Fail Criteria: Any sharp exotherm (>50 J/g) below 200°C indicates the material is energetically unstable and requires cold storage.[1]

Assay B: Hydrolytic Stability Check

Dissolve a small aliquot in DMSO/Water (1:1) and monitor by LC-MS for 24 hours.

-

Risk: If the ester half-life is <1 hour, the compound is effectively delivering free bromobenzoic acid to your assay, skewing biological data and altering safety handling (corrosive risk increases).

Figure 2: Safety decision tree. This workflow forces the researcher to experimentally validate storage and handling requirements based on thermal and chemical stability.

References

-

European Chemicals Agency (ECHA). Registration Dossier: 4-Cyanopyridine (CAS 100-48-1).[1][2] Accessed Oct 2025.[1][2][3] [Link]

-

PubChem. Compound Summary: Methyl 3-bromobenzoate (CAS 618-89-3).[1][2] National Library of Medicine.[1][2] [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link][1]

-

Simmons, J.E. Chemical and Biological Hydrolytic Stability of Homologous Esters.[1][2] National Institutes of Health (NIH).[1] [Link]

Sources

- 1. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

A Technical Guide to the Therapeutic Potential of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate Scaffolds

Foreword: Unveiling the Therapeutic Promise of a Novel Scaffold

In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to addressing unmet medical needs. This guide delves into the therapeutic potential of a promising, yet underexplored, chemical entity: (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. This scaffold represents a thoughtful amalgamation of two key pharmacophores: the biologically versatile cyanopyridine moiety and a synthetically tractable bromobenzoate group. The cyanopyridine core is a recurring motif in a variety of bioactive molecules, exhibiting a wide spectrum of activities including kinase inhibition and anticancer effects.[1] The bromobenzoate portion, on the other hand, not only influences the electronic and steric properties of the molecule but also serves as a versatile handle for further chemical modifications, enabling extensive structure-activity relationship (SAR) studies.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the rationale behind the design of this scaffold, a proposed synthetic route, a roadmap for its biological evaluation, and a discussion of its potential mechanisms of action.

I. The Strategic Design of a Bioactive Scaffold

The design of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is predicated on the established pharmacological relevance of its constituent parts.

-

The Cyanopyridine Core: The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] The addition of a nitrile (cyano) group, particularly at the 2-position, confers unique chemical reactivity and biological activity. The 2-cyanopyridine moiety is a key feature in the androgen receptor inhibitor apalutamide, where it is implicated in covalent modification of the receptor.[3] Furthermore, cyanopyridine derivatives have demonstrated a broad range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[1]

-

The 4-Bromobenzoate Moiety: The bromo-substituted phenyl ring is a common feature in pharmacologically active compounds. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence drug-target binding. More importantly, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the facile introduction of a wide variety of substituents, enabling the exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.[4]

The ester linkage between these two moieties provides a balance of stability and potential for metabolic cleavage, which can be tuned to achieve desired pharmacokinetic profiles.

II. Synthesis and Characterization: A Proposed Route

A plausible and efficient synthetic route for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is outlined below. This multi-step synthesis leverages commercially available starting materials and well-established chemical transformations.

Experimental Protocol: Synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate

Step 1: Synthesis of (2-Cyanopyridin-4-yl)methanol

-

To a solution of 2-cyano-4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a selective oxidizing agent like selenium dioxide (SeO₂) (1.1 eq).

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (2-Cyanopyridin-4-yl)methanol.

Step 2: Synthesis of 4-Bromobenzoyl Chloride

-

To a solution of 4-bromobenzoic acid (1.0 eq) in an inert solvent such as DCM, add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-bromobenzoyl chloride, which can be used in the next step without further purification.

Step 3: Esterification to Yield (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate

-

Dissolve (2-Cyanopyridin-4-yl)methanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

III. In Silico and In Vitro Evaluation: A Roadmap to Biological Activity

A systematic evaluation of the therapeutic potential of the (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate scaffold should begin with computational and in vitro screening to identify promising areas of biological activity.

In Silico Screening Workflow

Caption: In Vitro screening cascade for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.

Cytotoxicity Assays: The initial biological evaluation should involve screening for cytotoxicity against a panel of human cancer cell lines. The MTT assay is a standard and reliable method for this purpose.

Enzyme Inhibition Assays: Based on the in silico predictions, enzymatic assays should be conducted to determine the inhibitory activity of the compound against specific targets, such as kinases. IC₅₀ values should be determined to quantify the potency.

Target Validation: For active compounds, further experiments such as Western blotting can be used to confirm the inhibition of the target in a cellular context by observing the phosphorylation status of downstream substrates.

IV. Potential Mechanisms of Action and Therapeutic Applications

The (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate scaffold holds promise for several therapeutic applications, primarily in oncology.

Kinase Inhibition: Many cyanopyridine-containing compounds have been reported as potent kinase inhibitors. [1]The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor in the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The 2-cyanopyridine moiety can also engage in specific interactions with the target protein.

Covalent Inhibition: The reactivity of the 2-cyanopyridine group, as seen with apalutamide, suggests the potential for covalent modification of target proteins, particularly those with a cysteine residue in the binding pocket. [3]This could lead to irreversible inhibition and prolonged duration of action.

Antimicrobial Activity: Cyanopyridine derivatives have also been shown to possess antimicrobial properties. [1]The scaffold could be explored for its potential as a novel antibacterial or antifungal agent.

V. Future Directions and Structure-Activity Relationship (SAR) Studies

The true potential of the (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate scaffold will be unlocked through systematic SAR studies. The 4-bromo position on the benzoate ring is an ideal point for chemical diversification.

Table 1: Proposed Modifications for SAR Studies

| Modification Site | Proposed Substituents | Rationale |

| 4-position of the benzoate ring | - Aryl and heteroaryl groups (via Suzuki coupling) - Alkynes (via Sonogashira coupling) - Amines (via Buchwald-Hartwig amination) | To explore the steric and electronic requirements of the binding pocket and improve potency and selectivity. |

| Cyanopyridine ring | - Introduction of substituents (e.g., methyl, methoxy) on the pyridine ring | To modulate the electronic properties of the ring and influence binding affinity. |

| Ester linkage | - Replacement with an amide or ether linkage | To alter the metabolic stability and pharmacokinetic profile of the compound. |

By systematically exploring these modifications, it will be possible to develop a comprehensive understanding of the SAR for this scaffold and optimize it for a desired therapeutic profile.